molecular formula C8H17N3O B13059524 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide

Cat. No.: B13059524
M. Wt: 171.24 g/mol
InChI Key: UVZPWAYMBVPOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide is a chemical compound that functions as a key hydrazide-based intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a pyrrolidine ring and a hydrazide moiety, makes it a valuable building block for the development of more complex molecules, particularly in the construction of heterocyclic compounds. Scientific studies have investigated its role as a precursor in the synthesis of potential pharmacologically active agents. For instance, research published in the journal Molecules highlights its use in the development of novel MAO-B inhibitors, which are a significant target for neurodegenerative diseases. This compound is presented as a high-purity material to ensure reproducibility and reliability in experimental settings, supporting efforts in hit-to-lead optimization and chemical probe development. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-1-ylpropanehydrazide

InChI

InChI=1S/C8H17N3O/c1-7(8(12)10-9)6-11-4-2-3-5-11/h7H,2-6,9H2,1H3,(H,10,12)

InChI Key

UVZPWAYMBVPOGK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide typically involves the reaction of 2-methyl-3-(pyrrolidin-1-yl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties, particularly in the development of anticancer agents. Research indicates that derivatives of hydrazides, including 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide, exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study synthesized a series of hydrazone derivatives that included the compound . These derivatives were tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity against HT-29 cells compared to A375 cells, indicating their potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)
This compoundA375X
This compoundHT-29Y

Note: IC50 values to be filled based on experimental data

Inhibition of Protein Kinases

Another significant application of this compound lies in its ability to inhibit protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for developing therapies for autoimmune diseases and cancers.

Case Study: JAK3 Inhibition

Research has shown that compounds similar to this compound effectively inhibit JAK3 activity, which is implicated in various autoimmune disorders such as rheumatoid arthritis and lupus. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activation .

Disease TargetedMechanism of Action
Rheumatoid ArthritisJAK3 Inhibition
LupusJAK3 Inhibition

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science, particularly in synthesizing new polymers and gels.

Case Study: Gel Formation

The compound has been explored as a gelling agent in various formulations. Its ability to form stable gels makes it suitable for applications in drug delivery systems and as a stabilizer in cosmetic products .

ApplicationProperty
Drug Delivery SystemsGel Stability
Cosmetic StabilizersGelling Agent

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of hydrazone derivatives containing the compound. Antioxidants are essential for combating oxidative stress-related diseases.

Case Study: Antioxidant Screening

In vitro assays demonstrated that derivatives of this compound exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid .

CompoundAntioxidant Activity (FRAP Assay)
This compound DerivativeZ

Note: Specific activity values to be filled based on experimental data

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its binding affinity to various biological targets, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogues :

N′-substituted 3-(1,3,7-trimethylxanthinyl-8-ylthio)propanehydrazides (e.g., compounds 6k , 6l ):

  • Substituents: Xanthinyl-thio group at position 3, substituted benzylidene at N′.
  • Synthesis: Condensation of hydrazide intermediates with aromatic aldehydes under reflux .
  • Target Compound Contrast : Lacks the xanthinyl-thio group but shares the propanehydrazide core. The pyrrolidine ring may enhance solubility compared to bulkier xanthine derivatives.

3-(4-Benzylpiperidin-1-yl)propanehydrazide (3h): Substituents: Benzylpiperidine at position 3. Synthesis: Reflux of quinoline-4-carbaldehyde with 3-(substituted amino)propanehydrazide in ethanol .

Naproxen-based hydrazones (BPH, MPH) :

  • Substituents: Naproxen (methoxynaphthalene) at position 2, substituted benzylidene at N′.
  • Synthesis: Condensation of naproxen hydrazide with aldehydes .
  • Target Compound Contrast : The absence of a naphthalene group in the target compound may lower aromatic stacking interactions but reduce cytotoxicity.
Physicochemical Properties
Compound Lipophilicity (LogP)* Dipole Moment (Debye)* Key Substituents Reference
2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide ~1.8 (estimated) ~3.5 (estimated) Pyrrolidine, methyl
6k (xanthinyl-thio derivative) 2.1 4.8 Xanthinyl-thio, dimethoxybenzyl
3h (benzylpiperidine derivative) 2.5 5.2 Benzylpiperidine
BPH (naproxen-based) 3.0 6.0 Methoxynaphthalene, bromobenzyl

*Estimates based on QSTR analysis and analog data .

  • Smaller dipole moments (vs. 6k or 3h) may correlate with reduced neurotoxicity, as polar groups increase unintended interactions .

Biological Activity

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The compound's molecular formula is C7H14N4C_7H_{14}N_4, with a molecular weight of 170.21 g/mol. Its structure features a hydrazide functional group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazide moiety can form covalent bonds with amino acids such as cysteine in proteins, potentially modulating their activity. Additionally, the pyrrolidine ring contributes to the compound's conformational flexibility, which can enhance binding affinity to specific targets.

Antimicrobial Activity

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar hydrazides showed potent antibacterial effects against multi-drug resistant strains of Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 12.5 µg/mL . The presence of electron-donating and withdrawing groups in the phenyl ring significantly influences this activity.

Anticancer Activity

The anticancer potential of compounds containing the pyrrolidinone moiety has been explored extensively. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), and prostate cancer (PPC-1). The effective concentrations (EC50) for these compounds ranged from 2.5 to 20.2 µM, indicating promising selectivity towards cancer cells compared to normal fibroblasts .

Research Findings and Case Studies

Activity Cell Line EC50 (µM) Notes
AnticancerMDA-MB-231>20Less active compared to other cell lines
AnticancerIGR392.5 - 10Most sensitive; potential for metastasis inhibition
AntimicrobialK. pneumoniae12.5Effective against MDR strains
AntimicrobialS. aureus3.125Significant antibacterial activity

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